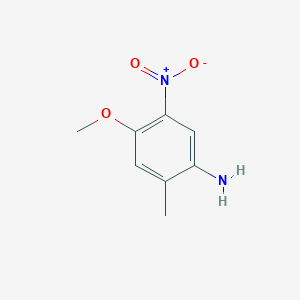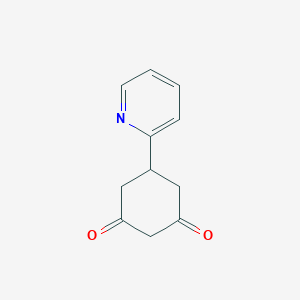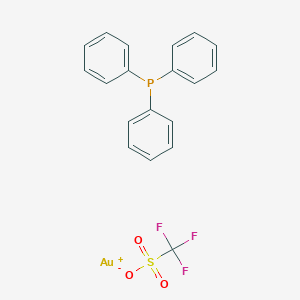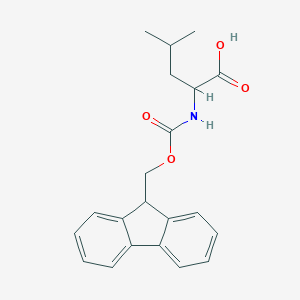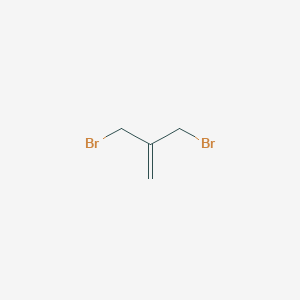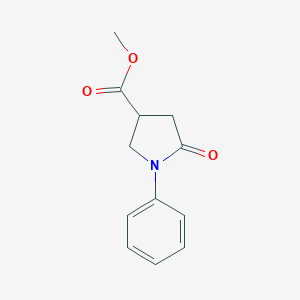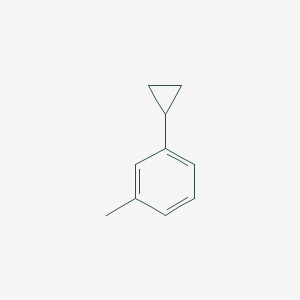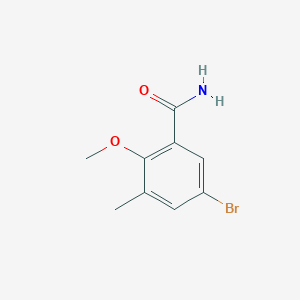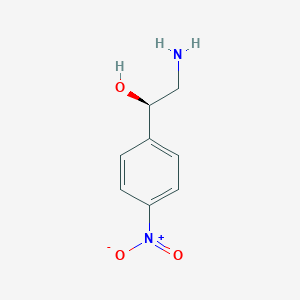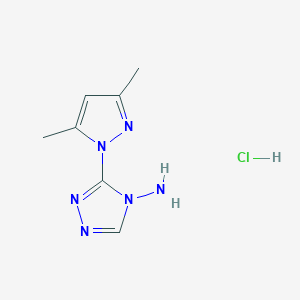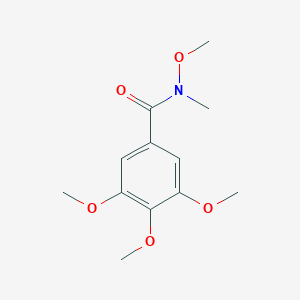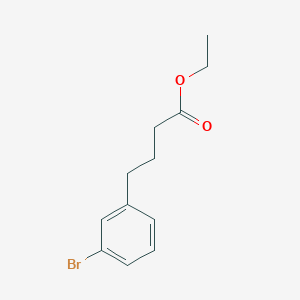
Ethyl 4-(3-bromophenyl)butanoate
概要
説明
Ethyl 4-(3-bromophenyl)butanoate, also known as ethyl 4-bromo-3-phenylbutanoate, is a chemical compound that belongs to the ester family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. In
作用機序
The mechanism of action of Ethyl 4-(3-bromophenyl)butanoate is not fully understood. However, it is believed that this compound can act as a nucleophile in various reactions, such as nucleophilic substitution and nucleophilic addition reactions. Additionally, Ethyl 4-(3-bromophenyl)butanoate can undergo ester hydrolysis in the presence of a strong base or acid, leading to the formation of the corresponding carboxylic acid and alcohol.
生化学的および生理学的効果
The biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate have not been extensively studied. However, it is known that this compound can undergo metabolic transformation in the liver, leading to the formation of various metabolites. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been shown to exhibit low toxicity in various in vitro and in vivo studies.
実験室実験の利点と制限
One of the main advantages of Ethyl 4-(3-bromophenyl)butanoate is its ease of synthesis and availability. Additionally, this compound can be used as a versatile building block in various organic synthesis reactions. However, one of the limitations of Ethyl 4-(3-bromophenyl)butanoate is its low solubility in water, which can make it challenging to work with in some experiments.
将来の方向性
There are several future directions for the study of Ethyl 4-(3-bromophenyl)butanoate. One potential area of research is the development of new synthetic methodologies that utilize this compound as a building block. Additionally, the use of Ethyl 4-(3-bromophenyl)butanoate in the synthesis of functional materials, such as polymers and liquid crystals, could be explored further. Finally, the biochemical and physiological effects of Ethyl 4-(3-bromophenyl)butanoate could be studied in more detail to gain a better understanding of its potential applications in medicinal chemistry.
科学的研究の応用
Ethyl 4-(3-bromophenyl)butanoate has been extensively studied for its potential applications in organic synthesis. This compound can be used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and natural products. Additionally, Ethyl 4-(3-bromophenyl)butanoate has been used as a ligand in coordination chemistry and as a precursor for the synthesis of functional materials, such as polymers and liquid crystals.
特性
CAS番号 |
176088-58-7 |
|---|---|
製品名 |
Ethyl 4-(3-bromophenyl)butanoate |
分子式 |
C12H15BrO2 |
分子量 |
271.15 g/mol |
IUPAC名 |
ethyl 4-(3-bromophenyl)butanoate |
InChI |
InChI=1S/C12H15BrO2/c1-2-15-12(14)8-4-6-10-5-3-7-11(13)9-10/h3,5,7,9H,2,4,6,8H2,1H3 |
InChIキー |
ILEHSWZBPMQZEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
正規SMILES |
CCOC(=O)CCCC1=CC(=CC=C1)Br |
同義語 |
Benzenebutanoic acid, 3-broMo-, ethyl ester |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


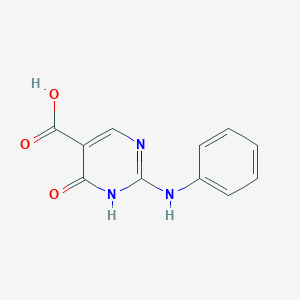
![N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B179922.png)

